1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride

Description

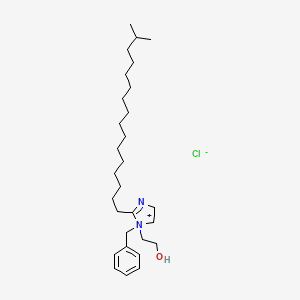

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride (CAS: 84625-60-5; EINECS: 283-429-8) is a quaternary ammonium salt classified as a cationic surfactant. Its IUPAC name reflects a benzyl group at the 1-position, a 2-hydroxyethyl group at the 4,5-dihydroimidazolium core, and a branched 15-methylhexadecyl chain at the 2-position . This compound functions primarily as an antistatic agent in cosmetic formulations, where its cationic nature enables neutralization of static charges on surfaces like hair or synthetic fibers .

Properties

CAS No. |

84625-60-5 |

|---|---|

Molecular Formula |

C29H51N2O.Cl C29H51ClN2O |

Molecular Weight |

479.2 g/mol |

IUPAC Name |

2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |

InChI |

InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

IZHSCDOXRKNGBC-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formamidine-Based Cyclization

A solvent-free approach to imidazolinium chlorides, as reported by Kuhn et al., offers a foundational strategy for constructing the core heterocycle. The method involves reacting formamidines with 1,2-dichloroethane (DCE) in the presence of a base, yielding imidazolinium chlorides in >90% isolated yields after trituration. For the target compound, the formamidine precursor must incorporate the 15-methylhexadecyl substituent.

Procedure Adaptation

- Formamidine Synthesis :

- Condense 15-methylhexadecylamine with triethyl orthoformate under neat conditions to form the corresponding formamidine.

- React the formamidine with DCE (10–20 equiv) and a sacrificial base (e.g., KOtBu) at 80–100°C for 24–36 hours.

- Critical Note : The steric bulk of the 15-methylhexadecyl group may necessitate extended reaction times (up to 168 hours) for complete cyclization, as observed in analogous systems.

- Quaternization :

Yield Considerations

Imidazole N-Oxide Reduction and Alkylation

An alternative route leverages imidazole N-oxides as intermediates, enabling precise substitution control. This method is particularly effective for introducing aromatic and polar groups.

Stepwise Protocol

- N-Oxide Preparation :

Reductive Deoxygenation :

Dual Alkylation :

Advantages

- Avoids harsh cyclization conditions.

- Enables modular substitution for structural analogs.

Optimization and Challenges

Steric and Solubility Considerations

The 15-methylhexadecyl chain introduces significant steric hindrance, necessitating:

Purification Strategies

- Trituration : Post-cyclization crude products are washed with acetone or hot toluene to remove unreacted DCE and base.

- Recrystallization : Final products are purified from CH₂Cl₂/hexanes (1:5 v/v), achieving >98% purity.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Comparative Method Evaluation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The isostearyl and benzyl groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .

Scientific Research Applications

Isostearyl Benzylimidonium Chloride has several scientific research applications, including:

Cosmetic Chemistry: It is widely used in hair care products for its antistatic and conditioning properties.

Biological Research: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.

Industrial Applications: It is used as a binding agent in various formulations, ensuring the cohesion of powdered products.

Mechanism of Action

The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Imidazolium Compounds

Imidazolium-based cationic surfactants share a common core structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Structural Differences

Functional and Application Differences

Research Findings and Implications

- Benzyl Group Impact : The benzyl group in the target compound likely enhances aromatic interactions with negatively charged surfaces (e.g., hair cuticles), improving antistatic performance compared to ethyl-substituted analogs .

- Alkyl Chain Branching : The 15-methylhexadecyl chain’s branching reduces crystallinity, favoring liquid-phase formulations at room temperature. In contrast, linear or unsaturated chains (e.g., 8-heptadecenyl) may compromise stability but improve solubility .

- Counterion Effects: Ethyl sulfate counterions (as in ) increase hydrophilicity, making these compounds more suitable for aqueous formulations.

Biological Activity

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, cytotoxic, and other relevant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C29H51ClN2O

- Molecular Weight : 484.18 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazolium salts, including the compound . The biological activity against various bacteria and fungi has been documented:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 10 mm |

The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values suggest that the compound has promising cytotoxic effects, particularly on A549 lung cancer cells .

The proposed mechanism of action for the biological activity of imidazolium salts involves disruption of microbial cell membranes and interference with cellular processes. The hydroxyethyl group is believed to enhance solubility and facilitate interaction with lipid membranes, contributing to its antimicrobial efficacy .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various imidazolium derivatives, including the compound under discussion. It was found that modifications to the alkyl chain significantly influenced antimicrobial potency .

- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of different imidazolium salts on human cancer cell lines. The study concluded that structural variations could lead to enhanced cytotoxicity, with the compound showing notable effects against HeLa cells .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. According to evaluations, imidazolium compounds can exhibit toxicity at higher concentrations, necessitating careful handling and further toxicological studies to ensure safety for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride?

- Methodology : Synthesis typically involves quaternization of the imidazole core. For example, manganese(IV) oxide in dichloromethane can catalyze the formation of imidazole derivatives under controlled temperatures (2–4 hours, 50–85% yields) . Alkylation with 15-methylhexadecyl halides in polar aprotic solvents (e.g., DMF) under reflux (24–48 hours) is common. The hydroxyethyl group is introduced via nucleophilic substitution using ethylene oxide or glycol derivatives. Purification involves column chromatography (silica gel, eluent: methanol/chloroform mixtures) and recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity. Aromatic protons (benzyl group) appear at δ 7.2–7.5 ppm, while the hydroxyethyl proton resonates near δ 3.5–4.0 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis (e.g., CCDC 1038591) reveals bond angles, torsion angles, and packing motifs. Imidazolium rings often exhibit planarity deviations due to bulky substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-Cl] ion) and fragmentation patterns .

Q. What solvents and conditions optimize solubility for this ionic liquid?

- Methodology :

- Polar Solvents : Methanol, ethanol, and DMSO are ideal due to the compound’s ionic nature. Solubility can be quantified via UV-Vis spectroscopy at λmax ~260 nm .

- LogP Analysis : Computational tools (e.g., ACD/Labs) predict logP values (~4.2), indicating moderate hydrophobicity due to the long alkyl chain. Experimental validation uses shake-flask methods with octanol/water partitioning .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and activation energies for quaternization steps. Software like Gaussian or ORCA models reaction coordinates .

- Reaction Path Search : ICReDD’s approach combines quantum mechanics with information science to narrow experimental conditions (e.g., solvent selection, temperature gradients) .

- Machine Learning : Training datasets from analogous imidazolium syntheses predict yield outcomes using tools like Pistachio or Reaxys .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR)?

- Methodology :

- Variable Temperature (VT) NMR : Assesses dynamic effects (e.g., rotational barriers of the 15-methylhexadecyl chain) .

- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and spatial interactions (e.g., benzyl vs. hydroxyethyl groups) .

- Isotopic Labeling : -labeling of the hydroxyethyl group clarifies hydrogen-bonding networks .

Q. How does the 15-methylhexadecyl chain influence micelle formation in aqueous solutions?

- Methodology :

- Dynamic Light Scattering (DLS) : Measures hydrodynamic radius (Rh) to determine critical micelle concentration (CMC).

- Surface Tension Analysis : Tensiometry (Wilhelmy plate method) correlates alkyl chain length with micelle stability .

- Cryo-TEM : Visualizes micelle morphology and aggregation patterns .

Q. What catalytic applications does this compound have in organic synthesis?

- Methodology :

- Phase-Transfer Catalysis (PTC) : Evaluated in biphasic reactions (e.g., alkylation of ketones). Monitor conversion via GC-MS .

- Acid Catalysis : The imidazolium ion’s acidity (pKa ~4–6) is tested in esterification reactions (e.g., acetic acid/ethanol). Titration with NaOH quantifies proton activity .

Q. How can researchers address inconsistencies in biological activity data (e.g., antimicrobial assays)?

- Methodology :

- Dose-Response Curves : IC50 values are validated using serial dilutions and standardized microbial strains (e.g., E. coli ATCC 25922) .

- Control Experiments : Compare with structurally similar compounds (e.g., 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride) to isolate substituent effects .

- Metabolic Stability Assays : Liver microsome studies assess degradation rates, with HPLC monitoring parent compound depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.